Rhodanine, 3-(o-tolyl)-

描述

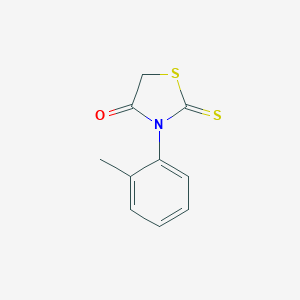

Rhodanine, 3-(o-tolyl)- is a heterocyclic compound belonging to the thiazolidinone family. It is characterized by a thiazolidine ring with a carbonyl group at the fourth position and a thioxo group at the second position. The compound is known for its diverse biological activities and is widely used in medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions: Rhodanine, 3-(o-tolyl)- can be synthesized through various methods. . The reaction typically occurs in an aqueous medium at elevated temperatures.

Industrial Production Methods: Industrial production of Rhodanine, 3-(o-tolyl)- often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

化学反应分析

Types of Reactions: Rhodanine, 3-(o-tolyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The thiazolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted thiazolidinones.

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

- Rhodanine, 3-(o-tolyl)- serves as a crucial building block in the synthesis of complex heterocyclic compounds. Its unique structure facilitates the creation of derivatives with enhanced biological activities.

Biological Activities

Antimicrobial Properties

- The compound exhibits notable antibacterial and antifungal activities. It has been effective against various strains, including Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans .

Antioxidant Activity

- Rhodanine, 3-(o-tolyl)- demonstrates free radical scavenging abilities, indicating potential antioxidant properties that could be beneficial in mitigating oxidative stress-related diseases .

Enzyme Inhibition

- This compound has shown inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's .

Medicinal Applications

Anticancer Activity

- Numerous studies have highlighted the anticancer potential of rhodanine derivatives. For instance:

- A study evaluated a series of rhodanine derivatives against various cancer cell lines, revealing that some compounds exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects .

- Specifically, rhodanine derivatives have been shown to inhibit the migration and invasion of cancer cells overexpressing PRL-3 (a protein associated with cancer progression) .

Diabetes Treatment

- Research indicates that rhodanine derivatives may play a role in developing drugs for treating diabetes by enhancing insulin sensitivity through activation of PPAR-gamma transcription factors .

Industrial Applications

Dyes and Pigments

- Rhodanine derivatives are utilized in the production of dyes and pigments due to their unique chemical properties that allow for vibrant coloration .

Data Table: Comparison of Rhodanine Derivatives

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Rhodanine | Thiazolidinone | Antidiabetic, antimicrobial |

| 3-(p-tolyl)rhodanine | Thiazolidinone derivative | Anticancer potential |

| 5-(4-hydroxyphenyl)rhodanine | Thiazolidinone derivative | Neuroprotective effects |

| 2-thioxothiazolidinone | Thiazolidinone | Antiviral activity |

| 3-(m-tolyl)rhodanine | Thiazolidinone derivative | Antimicrobial properties |

Case Studies

- Inhibition of PRL-3 Activity

-

Structure-Activity Relationship Analysis

- Research investigating the structure-activity relationship of rhodanines revealed that specific substitutions at various positions significantly affect their biological activity. For example, modifications at position 3 with larger substituents led to decreased cytotoxicity against cancer cells due to steric hindrance .

- Antimicrobial Efficacy

作用机制

The mechanism of action of Rhodanine, 3-(o-tolyl)- involves its interaction with various molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and RNA polymerase, leading to its diverse biological activities. The thiazolidine ring allows for the formation of stable complexes with metal ions, enhancing its efficacy .

相似化合物的比较

- Rhodanine-3-acetic acid

- Rhodanine-3-propionic acid

- Rhodanine-3-butyric acid

Comparison: Rhodanine, 3-(o-tolyl)- is unique due to the presence of the o-tolyl group, which enhances its biological activity and specificity. Compared to other rhodanine derivatives, it exhibits higher potency in antimicrobial and anticancer assays .

生物活性

Rhodanine, 3-(o-tolyl)- (CAS Number: 23522-37-4) is a heterocyclic compound belonging to the thiazolidinone family. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Rhodanine, 3-(o-tolyl)-

Rhodanine derivatives are known for their ability to interact with various biological targets, leading to significant pharmacological effects. The unique o-tolyl group in Rhodanine, 3-(o-tolyl)- enhances its specificity and potency compared to other rhodanine derivatives.

Target Enzymes and Pathways

Rhodanine, 3-(o-tolyl)- primarily inhibits protein tyrosine phosphatase type IVA, member 3 (PRL-3). This inhibition is crucial as PRL-3 is implicated in cancer cell migration and invasion. By inhibiting PRL-3 activity, Rhodanine, 3-(o-tolyl)- can significantly reduce the metastatic potential of cancer cells, particularly in colon cancer models .

Biochemical Interactions

The compound exhibits electrophilic properties due to the exocyclic double bond conjugated with the carbonyl group at position four of the rhodanine ring. This feature allows it to form covalent bonds with nucleophilic sites on proteins, altering their function and potentially influencing gene expression and cellular processes.

Biological Activities

Rhodanine, 3-(o-tolyl)- has been studied for various biological activities:

- Anticancer Activity :

-

Antimicrobial Properties :

- Rhodanine derivatives have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi.

- Recent studies indicate that certain synthesized rhodanine compounds demonstrate significant antimicrobial activity with IC50 values comparable to established antibiotics .

- Antidiabetic Effects :

- Anti-inflammatory and Antiviral Activities :

Case Studies and Research Findings

Several studies have highlighted the effectiveness of Rhodanine, 3-(o-tolyl)- in different biological contexts:

- Anticancer Study : A study demonstrated that Rhodanine, 3-(o-tolyl)- effectively inhibited PRL-3 overexpressing colon cancer cells, leading to decreased cell migration and invasion rates.

- Antimicrobial Evaluation : In a comparative study of synthesized rhodanine derivatives, compound 12h exhibited an IC50 of 0.416 μM against ALK5 kinase while showing high selectivity against microbial strains compared to standard antibiotics like Gatifloxacin .

- Diabetes Research : The compound's role in modulating glucose metabolism was examined through its effects on PPAR-γ expression, indicating its potential as a therapeutic agent for diabetes management .

Comparative Analysis

The following table summarizes the biological activities of Rhodanine, 3-(o-tolyl)- compared to other similar compounds:

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for obtaining high-purity 3-(o-tolyl)rhodanine?

To synthesize 3-(o-tolyl)rhodanine, a common approach involves condensation reactions. For example, 3-phenylrhodanine derivatives are synthesized by reacting β-methylcinnamylaldehyde with 3-(carboxymethyl)rhodanine in refluxing acetic acid using sodium acetate as a catalyst . Crystallization in a 1:1 ether/95% ethanol mixture yields yellow crystalline products with high purity . Key steps include:

- Reagent stoichiometry : Maintain a 1:1 molar ratio of aldehyde to rhodanine derivative.

- Solvent system : Use acetic acid for reflux and ether/ethanol for recrystallization.

- Validation : Confirm purity via melting point analysis (e.g., 168.5°C) and spectroscopic methods (FTIR, NMR) .

Table 1: Synthesis Conditions for 3-(o-Tolyl)Rhodanine Derivatives

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent for reaction | Acetic acid | |

| Crystallization solvent | Ether/ethanol (1:1) | |

| Catalyst | Sodium acetate | |

| Purity validation | Melting point, FTIR, NMR |

Q. What safety protocols are essential for handling 3-(o-tolyl)rhodanine in laboratory settings?

3-(o-Tolyl)rhodanine is classified under GHS as acute toxicity (Category 4, oral) and causes severe eye irritation . Key precautions include:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- First aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes .

Q. How can researchers validate the success of 3-(o-tolyl)rhodanine synthesis?

Validation requires multi-step analytical characterization:

Melting point analysis : Compare observed values (e.g., 168.5°C) to literature data .

Spectroscopy :

- FTIR : Confirm thioxo (C=S) stretch at ~1250 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹.

- NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.6 ppm) .

X-ray crystallography : Resolve bond lengths (e.g., C-S = 1.68 Å) and dihedral angles (e.g., 72.3° between rings) .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data for 3-(o-tolyl)rhodanine derivatives be resolved?

Crystallographic refinement requires careful handling of anisotropic displacement parameters and hydrogen bonding networks. For example:

- Anisotropic refinement : Apply SHELXL-97 to non-hydrogen atoms, fixing isotropic parameters (Uiso = 1.2Ueq) for hydrogens .

- Hydrogen bonding : Analyze intermolecular interactions (e.g., C-H···O bonds) using Mercury software to resolve packing ambiguities .

- Validation tools : Use checkCIF to identify outliers in bond angles or thermal parameters .

Table 2: Key Crystallographic Parameters

| Parameter | Value for 3-Phenylrhodanine | Reference |

|---|---|---|

| Dihedral angle (ring-plane) | 72.3° | |

| C-S bond length | 1.68 Å | |

| Hydrogen bond distance | 2.89 Å (C-H···O) |

Q. How should researchers address contradictions in reported biological activities of 3-(o-tolyl)rhodanine derivatives?

Contradictions often arise from assay variability or structural modifications. Mitigation strategies include:

Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for antidiabetic activity) and positive controls .

Docking studies : Perform in silico analysis (e.g., AutoDock Vina) to correlate substituent effects (e.g., o-tolyl vs. phenyl) with target binding (e.g., α-glucosidase) .

Meta-analysis : Compare EC50 values across studies while normalizing for solvent effects (e.g., DMSO concentration ≤1%) .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in rhodanine derivatives?

SAR analysis requires integration of synthetic, computational, and biological

- Substituent variation : Synthesize derivatives with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups at the o-tolyl position .

- QSAR modeling : Use Gaussian09 to calculate Hammett constants (σ) and correlate with bioactivity .

- Biological testing : Screen against multiple targets (e.g., antimicrobial, antiviral) to identify selectivity patterns .

Q. How can researchers ensure reproducibility in rhodanine-based studies?

Reproducibility hinges on transparent reporting:

- Experimental details : Document solvent grades (e.g., HPLC-grade acetic acid), reaction times (±5 minutes), and purification steps .

- Data availability : Share raw crystallographic data (CIF files) and NMR spectra (FID files) in supplementary materials .

- Statistical rigor : Use ANOVA with post-hoc Tukey tests for bioactivity comparisons (p < 0.05) .

Q. What advanced techniques are critical for elucidating the electronic properties of 3-(o-tolyl)rhodanine?

- Cyclic voltammetry : Measure redox potentials to assess electron-donating/withdrawing effects of the o-tolyl group .

- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict frontier orbitals (HOMO-LUMO gaps) .

- UV-Vis spectroscopy : Correlate λmax shifts (e.g., 350→370 nm) with conjugation extent in derivatives .

属性

IUPAC Name |

3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS2/c1-7-4-2-3-5-8(7)11-9(12)6-14-10(11)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUHQDWJIHNEJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)CSC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178112 | |

| Record name | Rhodanine, 3-(o-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23522-37-4 | |

| Record name | 3-(2-Methylphenyl)-2-thioxo-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23522-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-o-Tolylrhodanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023522374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC159049 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rhodanine, 3-(o-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(o-Tolyl)rhodanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-O-TOLYLRHODANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQH34E4CSZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。